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Welcome to the technical support center for researchers, scientists, and drug development

professionals dedicated to improving the delivery and uptake of 5-fluorouracil (5-FU) in tumor

cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), and

detailed protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-Fluorouracil (5-FU)?

A1: 5-Fluorouracil is a pyrimidine analog that primarily exerts its anticancer effects through two

main mechanisms.[1] Once inside a cell, 5-FU is converted into several active metabolites.[2]

One metabolite, fluorodeoxyuridine monophosphate (FdUMP), binds to and inhibits the enzyme

thymidylate synthase (TS).[1][2] This inhibition blocks the synthesis of deoxythymidine

monophosphate (dTMP), a necessary precursor for DNA replication and repair, leading to

"thymine-less" cell death.[1] Additionally, other metabolites like fluorouridine triphosphate

(FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into RNA and

DNA, respectively.[1][3][4] This incorporation disrupts RNA processing and triggers DNA

damage, contributing to the drug's cytotoxicity.[4][5]

Q2: Why do tumor cells develop resistance to 5-FU, and what are the common mechanisms?

A2: Tumor cells can develop resistance to 5-FU through various mechanisms, which can be

either intrinsic or acquired.[6] Key mechanisms include:
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Target Enzyme Alterations: Overexpression of thymidylate synthase (TS), the primary target

of 5-FU, is a major cause of resistance.[1][7]

Metabolic Inactivation: Increased activity of dihydropyrimidine dehydrogenase (DPD), the

rate-limiting enzyme in 5-FU catabolism, breaks down the drug before it can be effective.[1]

[2] Up to 80% of administered 5-FU can be catabolized by DPD, primarily in the liver.[1]

Altered Drug Transport: Changes in drug influx and efflux can limit the intracellular

concentration of 5-FU.[1][3]

Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2, XIAP)

and activate survival pathways like NF-κB/STAT3, allowing them to evade drug-induced cell

death.[6]

Defective DNA Mismatch Repair (MMR): Tumor cells with defective MMR systems may be

more resistant to 5-FU despite its incorporation into DNA.[1]

Q3: What are the main strategies to improve the delivery and uptake of 5-FU in tumor cells?

A3: Strategies focus on overcoming the limitations of conventional 5-FU therapy, such as its

short half-life, high cytotoxicity, and low bioavailability.[8] A primary approach is the use of drug

delivery systems, particularly nanoparticles.[9][10] These systems can:

Provide Sustained Release: Nanocarriers can release 5-FU in a controlled manner over an

extended period, increasing its therapeutic window.[9][11]

Enhance Bioavailability: Nanoparticle formulations can improve the pharmacokinetic

parameters of 5-FU, increasing its bioavailability compared to the free drug.[8][11]

Enable Targeted Delivery: Nanoparticles can passively accumulate in tumor tissues through

the Enhanced Permeability and Retention (EPR) effect or be actively targeted by attaching

ligands that bind to tumor-specific receptors.[10][12]

Reduce Systemic Toxicity: By concentrating the drug at the tumor site, nanodelivery systems

can reduce exposure to healthy tissues and minimize adverse side effects.[9][11][12]
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Co-delivery: Nanocarriers can be used to co-deliver 5-FU with other therapeutic agents to

achieve synergistic effects and overcome drug resistance.[8][13][14]

Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a

question-and-answer format.

Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays

Q: I am performing MTT assays to determine the IC50 of my 5-FU formulation, but the results

are not reproducible between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue.[15] Several factors can contribute to this

variability. A systematic check of your protocol is recommended.

Cell Culture Conditions: Ensure you are using cells within a consistent and narrow passage

number range and that they are in the exponential growth phase during treatment.[15]

Regularly test for mycoplasma contamination.

Compound Preparation: Always prepare fresh stock solutions of 5-FU for each experiment to

avoid degradation. Ensure the final concentration of the solvent (e.g., DMSO) is consistent

and non-toxic across all wells (typically <0.1%).[15][16]

Assay Procedure: Verify the calibration of your pipettes and ensure consistent cell seeding

density.[15] Maintain uniform incubation times for both drug treatment and MTT

development.[15] Ensure complete solubilization of the formazan crystals before reading the

plate.[15]

Data Analysis: Use a consistent method for calculating IC50 values, such as non-linear

regression, and ensure proper background subtraction.[15]
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Caption: Troubleshooting workflow for inconsistent IC50 values.

Guide 2: Low Encapsulation Efficiency of 5-FU in Nanoparticles

Q: My nanoparticle formulation shows very low encapsulation efficiency for 5-FU. How can I

improve this?

A: Low encapsulation efficiency (EE) is a frequent challenge, often related to 5-FU's properties

and the nanoparticle system used. 5-FU is a small, hydrophilic molecule, which can make its

entrapment in hydrophobic polymer matrices difficult.

Polymer/Lipid Composition: Modify the composition of your nanocarrier. For polymeric

nanoparticles, using a blend of polymers or copolymers (e.g., PLGA-PEG) can sometimes

improve drug-matrix interactions.[8] For lipid-based carriers, adjusting the lipid composition

or charge can enhance encapsulation.
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Preparation Method: The method of nanoparticle preparation is critical. Techniques like

double emulsion (w/o/w) are often more suitable for hydrophilic drugs like 5-FU than single

emulsion (o/w) methods. Optimize parameters such as sonication power, stirring speed, and

solvent evaporation rate.

Drug-Carrier Interaction: Introduce components that can interact with 5-FU. For example,

incorporating oppositely charged polymers or lipids can improve EE through electrostatic

interactions.

pH Gradient: For some systems like liposomes, using a pH gradient method can significantly

improve the loading of weakly basic or acidic drugs.

Guide 3: No Clear Dose-Response Curve in Cell Viability Assays

Q: My results show a flat line or a non-sigmoid curve, indicating a lack of a clear dose-

response. What are the potential causes?

A: A lack of a dose-dependent effect can stem from several experimental factors.[15]

Concentration Range: The tested concentration range may be inappropriate for the cell line.

[15] It could be too low to induce a response or too high, causing maximum cytotoxicity at all

tested concentrations.[15] A broad, multi-log range is recommended for initial experiments

(e.g., 0.01 µM to 1000 µM).

Incubation Time: The incubation period might be too short for 5-FU to exert its cytotoxic

effects.[15] Consider a time-course experiment (e.g., 24, 48, and 72 hours) to find the

optimal duration.

Cell Line Resistance: The chosen cell line might have a high degree of intrinsic resistance to

5-FU.[15] Verify the expected sensitivity of your cell line from the literature.

Compound Instability: 5-FU or your formulation may be unstable in the culture medium over

the incubation period. Ensure you are using freshly prepared dilutions for each experiment.

[16]

Data Presentation
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Table 1: Comparison of 5-FU Nanoparticle Delivery
Systems
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Nanocarrier
Type

Size (nm)
Encapsulation
Efficiency /
Drug Loading

Key In Vitro /
In Vivo
Findings

Reference(s)

Chitosan-

Poly(aspartic

acid)

150 - 220 ~45% EE

Sustained

release

compared to free

5-FU; 4-fold

increase in AUC

in vivo.

[9]

Poly(lactic acid)

(PLA/PLA-PEG)
Not specified Not specified

Prolonged 5-FU

release; 4-fold

enhancement in

bioavailability

after oral

administration in

rats.

[8]

Mesoporous

Silica (MSNs)
Not specified

0.15–0.18 mg 5-

FU / mg MSN

Controlled

release over 72

hours; selective

cytotoxicity in

cancer cells vs.

non-cancer cells.

[10]

PLGA-PEG ~145 12.5% Loading

Sustained

release up to

72h; lower IC50

vs. free 5-FU;

prolonged

circulation (t½:

5.6h vs 0.8h).

[11]

Solid Lipid

Nanoparticles

(SLNs)

Not specified
High loading

capacity

Improved in vitro

release

compared to free

5-FU.

[8]
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Magnetic

(SmFeO₃)
~50 Not specified

Conserved 5-FU

potency and

activity in vitro.

[8]

Table 2: Reference IC50 Values of 5-FU in Common
Cancer Cell Lines

Cell Line Cancer Type IC50 Value Exposure Time Reference(s)

HT-29
Colorectal

Cancer
85.37 ± 1.81 µM Not Specified [17]

HT-29
Colorectal

Cancer

7.8 µM (free 5-

FU)
Not Specified [11]

HeLa Cervical Cancer 43.34 ± 2.77 µM Not Specified [17]

MCF-7 Breast Cancer 31.2 µg/mL Not Specified [17]

A431
Epidermoid

Carcinoma
47.02 ± 0.65 µM Not Specified [17]

Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, exposure

time, assay type) and should be determined empirically for your specific system.[15]

Signaling Pathways and Experimental Workflows
5-FU Metabolic Activation and Mechanism of Action
The efficacy of 5-FU depends on its intracellular conversion to active metabolites that interfere

with DNA and RNA synthesis.
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Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).
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General Workflow for Evaluating Nanoparticle-Based 5-
FU Delivery
This diagram outlines the typical experimental progression for developing and testing a novel

5-FU nanocarrier.
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Caption: Experimental workflow for 5-FU nanocarrier evaluation.
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Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50%

(IC50).[17]

Materials:

Cancer cell lines (e.g., HT-29, MCF-7)

Complete culture medium (e.g., DMEM with 10% FBS)

5-FU formulation and free 5-FU stock solutions

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., DMSO)

96-well plates, sterile incubator, microplate reader

Procedure:

1. Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100

µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell

attachment.[17][18]

2. Compound Treatment: Prepare serial dilutions of your test compounds (e.g., 5-FU-loaded

nanoparticles, free 5-FU) in culture medium. Remove the old medium from the plate and

add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g.,

blank nanoparticles) and untreated control wells.[17][19]

3. Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C,

5% CO₂.[17][19]

4. MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4

hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[15][17]
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5. Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization

solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the

plate for 10-15 minutes.[15][20]

6. Data Acquisition: Measure the absorbance (optical density) at a wavelength of 570 nm

using a microplate reader.[20]

7. Analysis: Convert absorbance values to percentage of cell viability relative to the

untreated control. Plot cell viability against the logarithm of the drug concentration and

determine the IC50 value using non-linear regression analysis.[21]

Protocol 2: Cellular Uptake Assay (Qualitative)
Since 5-FU is non-fluorescent, a fluorescent dye (e.g., Rhodamine, Coumarin-6) is often

encapsulated within the nanoparticles as a proxy to visualize cellular uptake.[18][22]

Materials:

Cancer cell lines

Culture medium

Fluorescently-labeled nanoparticles

DAPI or Hoechst stain (for nuclear counterstaining)

12- or 24-well plates with sterile glass coverslips

Fluorescence microscope

Procedure:

1. Cell Seeding: Seed cells onto sterile glass coverslips placed in 12- or 24-well plates at an

appropriate density. Allow cells to attach and grow for 24 hours.[18][22]

2. Treatment: Remove the culture medium and replace it with a medium containing the

fluorescently-labeled nanoparticles at the desired concentration. Incubate for a specific

time period (e.g., 2, 4, or 24 hours).[18][22]
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3. Washing: After incubation, remove the nanoparticle-containing medium and wash the cells

three times with cold PBS to remove any non-internalized particles.

4. Fixation (Optional but recommended): Fix the cells with 4% paraformaldehyde in PBS for

15 minutes at room temperature. Wash again with PBS.

5. Staining: Incubate cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

6. Mounting and Visualization: Wash the cells again with PBS. Mount the coverslips onto

microscope slides using a mounting medium. Visualize the cells using a fluorescence

microscope, capturing images in the appropriate channels for the nanoparticle's

fluorophore and the nuclear stain. The presence of fluorescence in the cytoplasm indicates

nanoparticle uptake.[22]

Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S,

G2/M) following treatment.

Materials:

Cancer cell lines

6-well plates

Test compounds (5-FU formulation)

PBS, Trypsin-EDTA

Ice-cold 70% ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:
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1. Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach for 24

hours. Treat the cells with the test compound at relevant concentrations (e.g., IC50) for 24-

48 hours.[17]

2. Cell Harvesting: Collect both floating and adherent cells. Wash with PBS, trypsinize the

adherent cells, and combine all cells for each sample. Centrifuge to obtain a cell pellet.[17]

3. Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4

mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours (or

up to several weeks).[17]

4. Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend

the cell pellet in 500 µL of PI staining solution. Incubate in the dark for 30 minutes at room

temperature.[17]

5. Flow Cytometry: Analyze the samples using a flow cytometer, collecting data for at least

10,000 events per sample.[17]

6. Data Analysis: Analyze the resulting DNA content histograms using appropriate software

to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

An accumulation of cells in the S phase is often indicative of 5-FU's effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC
[pmc.ncbi.nlm.nih.gov]

2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

3. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies
in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_5_Chlorouracil_Based_Cancer_Therapies.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_5_Chlorouracil_Based_Cancer_Therapies.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_5_Chlorouracil_Based_Cancer_Therapies.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_5_Chlorouracil_Based_Cancer_Therapies.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_5_Chlorouracil_Based_Cancer_Therapies.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_5_Chlorouracil_Based_Cancer_Therapies.pdf
https://www.benchchem.com/product/b1623742?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244944/
http://fulltext.calis.edu.cn/nature/nrc/3/5/nrc1074.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8466833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8466833/
https://www.researchgate.net/publication/23260270_5-Fluorouracil_Mechanisms_of_Resistance_and_Reversal_Strategies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in
Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

6. mdpi.com [mdpi.com]

7. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to
promising processes - PMC [pmc.ncbi.nlm.nih.gov]

8. Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the
Safe Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

9. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery
Systems - PMC [pmc.ncbi.nlm.nih.gov]

10. Polymeric Mesoporous Silica Nanoparticles for Enhanced Delivery of 5-Fluorouracil In
Vitro - PMC [pmc.ncbi.nlm.nih.gov]

11. ijprajournal.com [ijprajournal.com]

12. researchgate.net [researchgate.net]

13. dovepress.com [dovepress.com]

14. 5-Fluorouracil nano-delivery systems as a cutting-edge for cancer therapy - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. benchchem.com [benchchem.com]

16. benchchem.com [benchchem.com]

17. benchchem.com [benchchem.com]

18. nanobioletters.com [nanobioletters.com]

19. benchchem.com [benchchem.com]

20. journal.waocp.org [journal.waocp.org]

21. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC
[pmc.ncbi.nlm.nih.gov]

22. Biological evaluation of 5-fluorouracil nanoparticles for cancer chemotherapy and its
dependence on the carrier, PLGA - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Enhancing 5-Fluorouracil
Delivery and Uptake]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1623742#improving-the-delivery-and-uptake-of-5-
fluorouracil-in-tumor-cells]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.658636/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.658636/full
https://www.mdpi.com/2079-7737/10/9/854
https://pmc.ncbi.nlm.nih.gov/articles/PMC7469786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7469786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7398750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7398750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631493/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631493/
https://ijprajournal.com/issue_dcp/Nanocarrier%20Based%20Delivery%20of%205%20Fluorouracil%20A%20Pharmacological%20Case%20Study%20in%20Targeted%20Cancer%20Therapy.pdf
https://www.researchgate.net/publication/365924928_5-Fluorouracil_nano-delivery_systems_as_a_cutting-edge_for_cancer_therapy
https://www.dovepress.com/recent-advances-in-designing-5-fluorouracil-delivery-systems-a-steppin-peer-reviewed-fulltext-article-IJN
https://pubmed.ncbi.nlm.nih.gov/36493619/
https://pubmed.ncbi.nlm.nih.gov/36493619/
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Inconsistent_5_Chlorouracil_Cytotoxicity_Assay_Results.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Minimizing_Off_Target_Effects_of_5_Chlorouracil.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_5_Chlorouracil_Based_Cancer_Therapies.pdf
https://nanobioletters.com/wp-content/uploads/2020/10/22846808101.19041918.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Evaluating_5_Fluorouracil_5_FU_Release_from_Prodrugs.pdf
https://journal.waocp.org/article_89560_f1b7b2ebd250adb4a4d54c7946a57672.pdf,https:/www.ncbi.nlm.nih.gov/pubmed/33906311,https:/pubmed.ncbi.nlm.nih.gov/33906311/,https:/www.ncbi.nlm.nih.gov/pmc/articles/PMC8325144,http:/journal.waocp.org/article_91196_ee88f1d2a623ff60467b32e79679f777.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3124653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3124653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3184929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3184929/
https://www.benchchem.com/product/b1623742#improving-the-delivery-and-uptake-of-5-fluorouracil-in-tumor-cells
https://www.benchchem.com/product/b1623742#improving-the-delivery-and-uptake-of-5-fluorouracil-in-tumor-cells
https://www.benchchem.com/product/b1623742#improving-the-delivery-and-uptake-of-5-fluorouracil-in-tumor-cells
https://www.benchchem.com/product/b1623742#improving-the-delivery-and-uptake-of-5-fluorouracil-in-tumor-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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